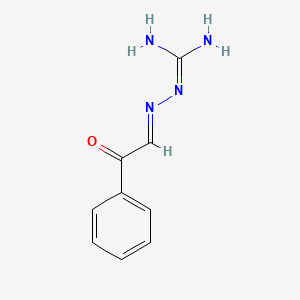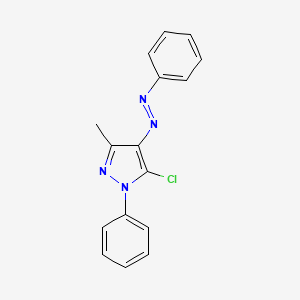![molecular formula C8H8O2 B14435609 (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione CAS No. 76478-52-9](/img/structure/B14435609.png)
(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-Bicyclo[222]oct-7-ene-2,5-dione is a bicyclic organic compound with the molecular formula C8H8O2 It is characterized by its unique structure, which includes a bicyclo[222]octane framework with a double bond and two ketone groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For example, the reaction between cyclopentadiene and maleic anhydride under thermal conditions can yield the desired compound. The reaction typically requires heating to temperatures around 150-200°C to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which (1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s bicyclic structure and functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
2,3-Dioxabicyclo[2.2.2]oct-5-ene: This compound shares a similar bicyclic structure but differs in the presence of oxygen atoms in the ring.
1,4-Dioxane: Another bicyclic compound with oxygen atoms, used in different applications.
Bicyclo[2.2.2]octane: Lacks the double bond and ketone groups, resulting in different chemical properties.
Uniqueness
(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione is unique due to its specific arrangement of functional groups and the presence of a double bond within the bicyclic framework. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.
特性
CAS番号 |
76478-52-9 |
|---|---|
分子式 |
C8H8O2 |
分子量 |
136.15 g/mol |
IUPAC名 |
(4S)-bicyclo[2.2.2]oct-7-ene-2,5-dione |
InChI |
InChI=1S/C8H8O2/c9-7-4-6-2-1-5(7)3-8(6)10/h1-2,5-6H,3-4H2/t5-,6?/m1/s1 |
InChIキー |
RLWFLNMCQMZCJQ-LWOQYNTDSA-N |
異性体SMILES |
C1[C@H]2C=CC(C1=O)CC2=O |
正規SMILES |
C1C2C=CC(C1=O)CC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



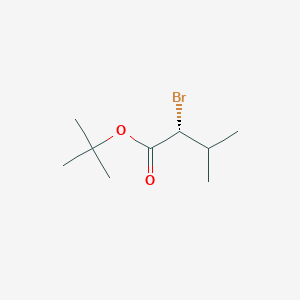
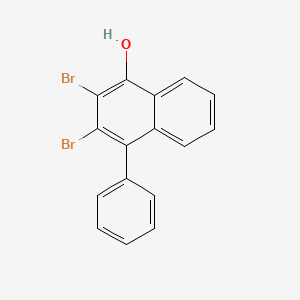
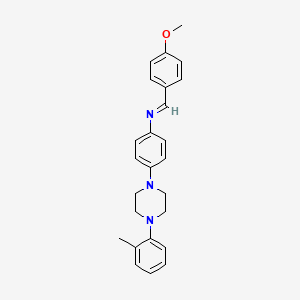
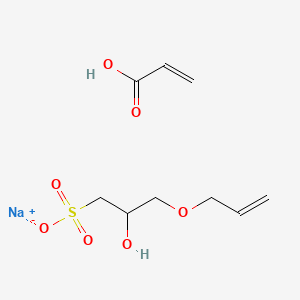
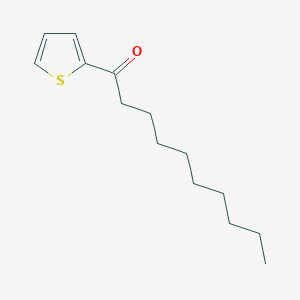
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
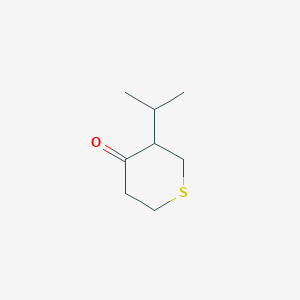

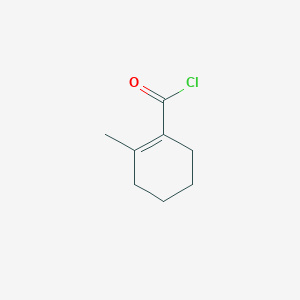

![[(3-Methylfuran-2,5-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14435602.png)
